N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide
Description
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide is a synthetic compound characterized by a chloroacetamide backbone substituted with two 2-chloroethyl groups on the nitrogen atom and a 4-chlorophenoxy group on the acetyl moiety. This structure confers dual functionalities: the 2-chloroethyl groups are known for their alkylating properties, commonly seen in nitrogen mustard agents and chemotherapeutic drugs, while the 4-chlorophenoxy group may enhance lipophilicity and modulate biological interactions . The compound’s synthesis typically involves nucleophilic substitution reactions, as seen in related chloroacetamide derivatives (e.g., ).
Properties
CAS No. |
54139-57-0 |
|---|---|
Molecular Formula |
C12H14Cl3NO2 |
Molecular Weight |
310.6 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide |
InChI |
InChI=1S/C12H14Cl3NO2/c13-5-7-16(8-6-14)12(17)9-18-11-3-1-10(15)2-4-11/h1-4H,5-9H2 |
InChI Key |
FKOWMCIRROPLNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N(CCCl)CCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Acylation of Requisite Amines with Chloroacetyl Chloride
One of the primary synthetic approaches involves the acylation of an appropriate amine precursor with chloroacetyl chloride. This step introduces the 2-chloroacetamide functionality essential for the final compound.
- Reaction Conditions : The acylation is typically performed in solvents such as water, non-polar hydrocarbons (e.g., toluene), chlorinated hydrocarbons (e.g., dichloromethane), or aprotic solvents. Aromatic solvents like benzene, toluene, and xylene are preferred for their ability to dissolve organic reactants effectively.
- Bases Used : Both organic and inorganic bases can be employed to neutralize the hydrochloric acid generated during acylation. Common inorganic bases include sodium carbonate, sodium bicarbonate, potassium carbonate, and potassium bicarbonate, with sodium carbonate being preferred. Organic bases such as triethylamine, diisopropylethylamine, pyridine, morpholine, and p-N,N-dimethylaminopyridine are also used, with triethylamine often favored.
- Temperature Range : The acylation reaction is conducted within a temperature range of approximately -15°C to +55°C to optimize yield and minimize side reactions.
This stage yields the intermediate 2-chloro-N-substituted acetamide, which is a key precursor for subsequent transformations.
Halogenation or Mesylation to Introduce Leaving Groups
The intermediate amides undergo halogenation or mesylation to convert hydroxyl or other functional groups into better leaving groups such as chlorine, bromine, iodine, or sulfonyloxy groups (e.g., methylsulfonyloxy).
- Halogenation Agents : Chlorine, bromine, iodine, or sulfonyl chlorides are used depending on the desired leaving group.
- Reaction Conditions : These reactions are carried out at controlled temperatures (-15°C to +55°C) to ensure selective substitution without degrading sensitive functionalities.
- Bases for Neutralization : Similar bases as in the acylation step are used to neutralize acids formed during halogenation.
This step yields intermediates with reactive leaving groups suitable for nucleophilic substitution in the next stage.
Cyclization via Nucleophilic Substitution to Form the Piperazine Ring
The cyclization step involves the nucleophilic substitution of the bis(2-chloroethyl) groups with amines to form the piperazine ring system, a critical structural feature of the target compound.
- Reactants : The halogenated intermediate is reacted with amines such as (R)-4-(chlorophenyl)phenyl methyl amine.
- Solvents : Suitable solvents include toluene, benzene, xylene, N,N-dimethylformamide, N,N-dimethylacetamide, dimethyl sulfoxide, and N-methyl-2-pyrrolidone.
- Bases : Pyridine, triethylamine, potassium carbonate, or N,N-diisopropylamine are used to facilitate the reaction and neutralize by-products.
- Temperature : The reaction is generally conducted at elevated temperatures ranging from 120°C to 130°C to promote cyclization efficiently.
- Outcome : This step produces the piperazinyl-ethoxy acetamide derivatives, which are direct precursors to the target compound.
Hydrolysis to Obtain the Final Acid Form
The final step involves hydrolysis of the piperazine-containing intermediates to yield the target N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide or its acid derivatives.
- Hydrolysis Conditions : Acidic hydrolysis is preferred using aqueous acids such as hydrochloric acid, hydrobromic acid, or sulfuric acid, typically at temperatures between 80°C to 85°C.
- Alternative : Alkaline hydrolysis can also be employed but is less common.
- By-product Recovery : Amines released during hydrolysis (e.g., benzyl amine or 1-phenylethyl amine) can be recovered and recycled to improve process efficiency.
- Temperature Range : Hydrolysis may be conducted broadly from -20°C to 130°C, with optimal conditions around 80°C to 85°C for acid hydrolysis.
Summary Table of Preparation Steps and Conditions
| Step No. | Preparation Stage | Key Reagents/Conditions | Temperature Range (°C) | Solvents/Notes |
|---|---|---|---|---|
| 1 | Acylation of amine with chloroacetyl chloride | Chloroacetyl chloride, amine, base (Na2CO3, TEA) | -15 to +55 | Water, toluene, dichloromethane preferred |
| 2 | Halogenation/Mesylation | Halogenating agents (Cl2, Br2, I2), bases | -15 to +55 | Controlled addition to avoid side reactions |
| 3 | Cyclization via nucleophilic substitution | Amines (e.g., (R)-4-(chlorophenyl)phenyl methyl amine), base (pyridine, TEA) | 120 to 130 | Polar aprotic solvents (DMF, DMSO, NMP) |
| 4 | Hydrolysis | Acidic hydrolysis (HCl, HBr, H2SO4), or alkaline hydrolysis | 80 to 85 (acidic) | Recovery of amine by-products |
| 5 | Alternative cyclization (related compound) | Phosphorous oxychloride, bis(2-chloroethyl)amine hydrochloride, 3-aminopropan-1-ol | -15 to 40 | Inert aprotic solvent, controlled base addition |
Research Findings and Professional Notes
- The synthesis requires careful control of temperature and pH to avoid decomposition or side reactions, especially during halogenation and cyclization steps.
- The choice of base and solvent significantly affects the yield and purity; triethylamine and sodium carbonate are preferred for their efficiency and ease of removal.
- Recovery and recycling of amine by-products during hydrolysis enhance economic and environmental sustainability.
- The cyclization step is critical for forming the piperazine ring, which imparts biological activity to the compound.
- The methodologies described are consistent with industrial-scale production practices, ensuring scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloroethyl groups in the compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in a variety of substituted derivatives.
Scientific Research Applications
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide has numerous scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of their structure and function. This can result in the inhibition of enzymatic activities, disruption of cellular processes, and induction of cytotoxic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, functional, and biological distinctions between N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide and related compounds:
Key Observations:
Alkylating Potential: The bis(2-chloroethyl) groups in the target compound align with nitrogen mustards (e.g., HN1) and cyclophosphamide, which act via DNA crosslinking . However, the 4-chlorophenoxy group may redirect reactivity toward enzyme inhibition, as seen in ATF4 inhibitors ().
Biological Activity : Unlike oxadiazole derivatives with antibacterial effects (), the target compound’s activity is likely cytotoxic or antiproliferative due to alkylation.
Structural Modifications: Phenoxy vs. Phenyl Groups: The 4-chlorophenoxy group enhances steric bulk and electron-withdrawing effects compared to simpler phenylacetamides (e.g., ). Chloroethyl vs. Thiol/Oxadiazole: Substituting chloroethyl groups with oxadiazole-thiols () shifts activity from alkylation to enzyme inhibition.
Research Findings:
- Synthetic Routes: The target compound’s synthesis may parallel methods for N-methyl-2-[4-(4-chlorophenoxy)phenoxy]acetamide, which uses sulfuryl chloride for chlorination (80% yield under optimized conditions) .
- Crystallography : Related N-(substituted phenyl)acetamides exhibit planar amide groups and intermolecular hydrogen bonding (e.g., ), suggesting similar packing interactions .
- Docking Studies: Oxadiazole derivatives () show correlations between substituent placement and antibacterial activity, implying that the 4-chlorophenoxy group in the target compound may optimize binding to eukaryotic targets like ATF4 .
Biological Activity
N,N-Bis(2-chloroethyl)-2-(4-chlorophenoxy)acetamide, a synthetic organic compound, is notable for its significant biological activity, particularly its cytotoxic effects on various cell lines. This article explores its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound features two chloroethyl groups and a 4-chlorophenoxy substituent attached to an acetamide moiety. Its molecular formula is C12H12Cl3N O2, with a molecular weight of approximately 310.6 g/mol. The unique structural characteristics contribute to its biological reactivity and potential therapeutic applications.
This compound exhibits cytotoxicity primarily through the formation of covalent bonds with nucleophilic sites in biomolecules. This interaction can inhibit enzymatic activities and disrupt cellular processes, leading to apoptosis in malignant cells. The compound's mechanism is comparable to other alkylating agents used in cancer therapy.
Cytotoxic Effects
Research indicates that this compound has shown promising results in various studies:
- Cytotoxicity in Cancer Cell Lines : The compound has been tested against numerous cancer cell lines, demonstrating significant cytotoxic effects. For example, it has shown potential against MCF7 (breast cancer), Hep-2 (laryngeal carcinoma), and NCI-H460 (non-small cell lung cancer) cell lines .
- Induction of Apoptosis : Studies have indicated that the compound can induce apoptosis in cancer cells via the intrinsic pathway, characterized by mitochondrial involvement and activation of caspases.
Antimicrobial Activity
Besides its anticancer properties, this compound has also been evaluated for antimicrobial activity:
- Effectiveness Against Bacteria : It has shown varying degrees of effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while being less effective against Gram-negative bacteria such as Escherichia coli .
Table 1: Cytotoxicity Data
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 3.79 | Apoptosis induction |
| Hep-2 | 3.25 | Caspase activation |
| NCI-H460 | 42.30 | Mitochondrial pathway |
Case Study: Anticancer Activity
A study published in PMC demonstrated that this compound exhibited significant growth inhibition in various cancer cell lines. The IC50 values ranged from low micromolar concentrations, indicating potent activity against these malignancies .
Applications
This compound is being explored for several applications:
- Anticancer Therapeutics : Due to its ability to induce apoptosis and inhibit tumor growth, it is being considered for development as a novel anticancer agent.
- Agricultural Chemistry : Its chemical properties may also lend themselves to applications in pest control or as a herbicide, although further studies are needed to assess its environmental impact and safety.
Q & A
Q. How can computational tools predict off-target interactions in proteome-wide studies?
- In Silico Methods : Employ molecular docking (AutoDock Vina) against human kinase libraries to prioritize high-affinity targets. Validate via thermal shift assays (ΔT > 2°C) .
- Machine Learning : Train models on PubChem BioAssay data to predict cytotoxicity profiles (e.g., hepatotoxicity vs. nephrotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
